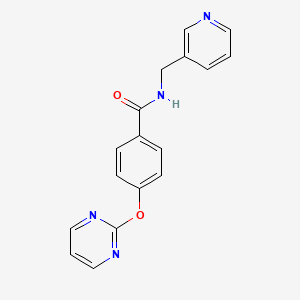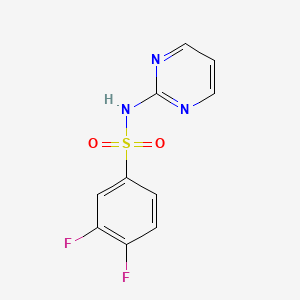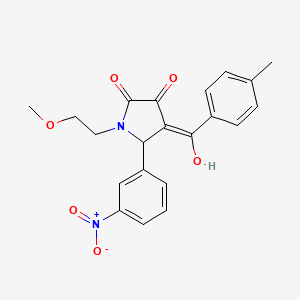
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is widely expressed in various cells, including immune cells, and plays a crucial role in several physiological processes.
作用機序
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide exerts its pharmacological effects by antagonizing the this compound receptor. The this compound receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the this compound receptor promotes the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound blocks the activation of the this compound receptor, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in preclinical models of neurodegenerative diseases. Furthermore, it has been shown to have analgesic effects by reducing pain sensitivity in animal models.
実験室実験の利点と制限
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the this compound receptor, which allows for specific targeting of this receptor. Additionally, it has been shown to be effective in various preclinical models of disease, indicating its potential therapeutic value. However, one of the limitations is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Furthermore, its pharmacokinetic properties, such as its half-life and bioavailability, need to be further investigated to determine its suitability for clinical use.
将来の方向性
There are several future directions for the research on N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide. One of the directions is to investigate its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, its potential use in the treatment of cancer, particularly in combination with chemotherapy or immunotherapy, needs to be further explored. Furthermore, its pharmacokinetic properties need to be optimized to improve its efficacy and reduce potential side effects. Finally, the development of more potent and selective this compound receptor antagonists is needed to improve the therapeutic potential of this class of compounds.
Conclusion:
This compound is a potent this compound receptor antagonist that has shown significant potential for the treatment of various diseases. Its mechanism of action involves blocking the activation of the this compound receptor and reducing the release of pro-inflammatory cytokines. It has several advantages and limitations for lab experiments, and its future directions include investigating its potential use in the treatment of autoimmune disorders and cancer, optimizing its pharmacokinetic properties, and developing more potent and selective this compound receptor antagonists.
合成法
The synthesis method of N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide involves the condensation of 4-(2-pyrimidinyloxy)benzoic acid with 3-pyridinemethanol in the presence of a coupling agent. The reaction is carried out under an inert atmosphere and requires several purification steps to obtain the final product. The purity of the product is usually determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects in various preclinical models. Additionally, it has been investigated for its potential use in the treatment of several diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(21-12-13-3-1-8-18-11-13)14-4-6-15(7-5-14)23-17-19-9-2-10-20-17/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCQRFLSDRLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)

![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)
![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)

![5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)

![N-cyclopropyl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5322475.png)
![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)
![5-(4-fluorophenyl)-7-[(1S*,4S*)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5322487.png)
![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)